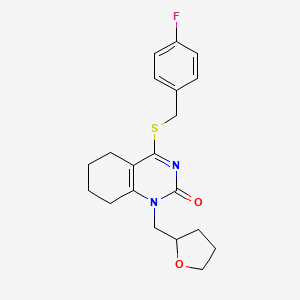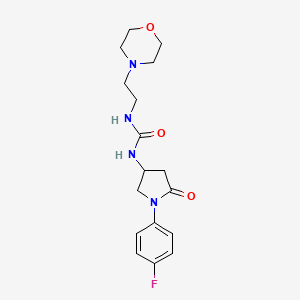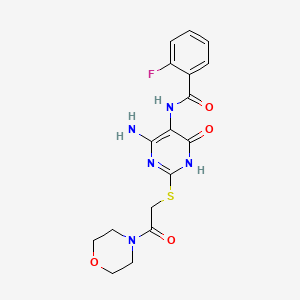
5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” is a chemical compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of compounds similar to “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” often involves multicomponent reactions . These reactions involve the formation of multiple bonds in a single operation, which can lead to a variety of cyclic amines . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” is characterized by the presence of a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring also contributes to the molecule’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” are likely to involve the functional groups present in the molecule. The pyrrolidine ring can undergo various reactions, including N-heterocyclization with diols . The thiazole ring can also participate in various reactions, although specific reactions for this compound are not mentioned in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Antifungal Activity
A novel series of compounds synthesized from thienopyridine hydrazide and evaluated for their antifungal activity showed significant potency against Candida albicans. These compounds exhibit potential as lead compounds for further optimization due to their good drug-like properties and binding mode in the active site of the fungal enzyme P450 cytochrome lanosterol 14α-demethylase (J. Sangshetti et al., 2014).
Continuous-Flow Organocatalysis
The development of silica-supported 5-(pyrrolidin-2-yl)tetrazole for environmentally benign continuous-flow aldol reactions represents a significant advancement. This method offers good stereoselectivities, complete conversion efficiencies, and long-term stability of the packing material, highlighting the potential of this approach in sustainable chemistry (O. Bortolini et al., 2012).
Cycloaddition Reactions
Pyrrolo[1,2-c]thiazoles act as thiocarbonyl ylides or azomethine ylides in cycloaddition reactions with electron-deficient alkenes or alkynes. This behavior provides insights into their reactivity and potential applications in synthetic chemistry (O. Sutcliffe et al., 2000).
Herbicidal Activity
Synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives demonstrated auxin-like herbicidal symptoms, with certain compounds exhibiting higher activity on dicotyledonous species. This research indicates the potential for developing new herbicides based on these structural motifs (S. Hegde & M. Mahoney, 1993).
Orientations Futures
The future directions for research on “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of similar compounds , this compound could be a promising candidate for further investigation. Additionally, further studies could explore the synthesis of this compound using different precursors or reaction conditions .
Propriétés
IUPAC Name |
5-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS.2ClH/c1-2-9-3-7(1)11-5-8-4-10-6-12-8;;/h4,6-7,9H,1-3,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBNUJPHONGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=CS2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)
![6-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677701.png)
![3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)

![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
